(1H-indol-3-yl)-N-methylmethanamine

Description

Systematic IUPAC Name and Structural Representation

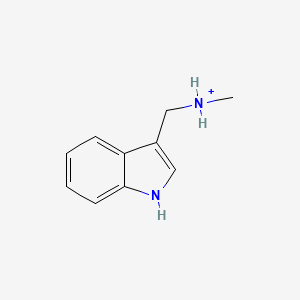

The chemical compound (1H-indol-3-yl)-N-methylmethanamine is systematically named 1H-indol-3-ylmethyl(methyl)amine according to IUPAC nomenclature rules. This name reflects its structure: an indole ring system (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) substituted at the 3-position with a methylaminomethyl group (-CH$$2$$-NH-CH$$3$$).

The structural formula is represented as:

$$ \text{C}{10}\text{H}{12}\text{N}_{2} $$

with the following key features:

- A planar indole core (positions 1–9).

- A methylaminomethyl side chain at position 3.

The SMILES notation for the compound is:

C[NH]CC1=CNC2=CC=CC=C21

and its InChIKey identifier is:

BIFJNBXQXNWYOL-UHFFFAOYSA-N

These identifiers encode the connectivity and stereochemical features of the molecule.

Common Synonyms and Historical Terminology

This compound is referenced under multiple synonyms across scientific literature and chemical databases:

| Synonym | Source |

|---|---|

| Norgramine | PubChem, KEGG |

| 3-(Methylaminomethyl)indole | ChEBI, ECHA |

| N-Methyl-3-aminomethylindole | Combi-Blocks SDS |

| MAMI | PubMed |

| [(1H-Indol-3-yl)methyl]methylamine | Sigma-Aldrich |

Historically, the term Norgramine emerged in early phytochemical studies to describe methylated indole derivatives isolated from Acacia species. The abbreviation MAMI gained traction in environmental chemistry literature to denote its role in modeling ionizable organic compounds.

CAS Registry Number and Regulatory Databases

The CAS Registry Number for this compound is 36284-95-4 . This identifier links to regulatory and scientific records in key databases:

The compound is cataloged in the European Chemicals Agency (ECHA) database as a substance with defined hazardous properties (e.g., skin/eye irritation), though its regulatory status varies by jurisdiction. In the FDA Global Substance Registration System , it is indexed under the UNII code HM87YT7IUS .

Properties

Molecular Formula |

C10H13N2+ |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

1H-indol-3-ylmethyl(methyl)azanium |

InChI |

InChI=1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3/p+1 |

InChI Key |

BIFJNBXQXNWYOL-UHFFFAOYSA-O |

SMILES |

C[NH2+]CC1=CNC2=CC=CC=C21 |

Canonical SMILES |

C[NH2+]CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of indole derivatives, including (1H-indol-3-yl)-N-methylmethanamine. A notable investigation into tris(1H-indol-3-yl)methylium salts demonstrated significant antibacterial activity against both sensitive and multidrug-resistant strains of bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL, indicating potent efficacy against various pathogens .

Anticancer Activity

The compound has also been studied for its anticancer potential. For instance, derivatives based on this compound have shown promising results in inhibiting cancer cell proliferation across several cancer cell lines, including HeLa, MCF-7, and HT-29. One specific derivative exhibited IC50 values of 0.34 µM against MCF-7 cells, demonstrating strong antiproliferative activity .

Mechanistic Insights

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. These effects are mediated through inhibition of tubulin polymerization, a critical process for cell division . Moreover, some derivatives have been identified as effective inhibitors of checkpoint kinase 1 (Chk1), which plays a vital role in regulating the cell cycle and DNA damage response .

Synthetic Chemistry Applications

From a synthetic chemistry perspective, this compound serves as a versatile building block for creating a variety of indole-based compounds. Recent advancements include the development of microflow technologies that enable rapid nucleophilic substitutions at the α-position of the indole ring, offering a practical approach to synthesizing complex indole derivatives efficiently .

Synthesis Techniques

The synthesis often involves halogenation or sulfonylation processes followed by nucleophilic substitutions with various nucleophiles such as azides or thiols. This method significantly reduces reaction times and improves yields compared to traditional batch methods .

Case Studies and Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs, their molecular properties, and biological relevance:

Key Differences and Functional Implications

Amine Substitution

- N-Methyl vs. Primary Amine :

The methylation of the methanamine group in this compound enhances its lipophilicity compared to the primary amine (1H-Indol-3-yl)methanamine (logP difference: ~0.5). This modification may influence its bioavailability and interaction with microbial or host targets in IgAN .

Indole Core Modifications

- 1-Methylindole Derivatives :

Substitution at the indole nitrogen (e.g., 1-methylindole in C₁₂H₁₆N₂) disrupts hydrogen-bonding capacity, which may alter interactions with enzymes or receptors . - Piperidine and Ester Functionalization: The introduction of a piperidin-4-ol ring (as in dopamine D2 ligands) or ester groups (e.g., hydroxypropanoate) shifts activity toward neurological or antioxidant pathways, respectively .

Preparation Methods

Iron-Catalyzed Methylation

Conditions :

-

Catalyst : FeO nanoparticles (5 mol%).

-

Reagents : Paraformaldehyde (3.0 equiv), polymethylhydrosiloxane (PMHS, 2.0 equiv).

Outcomes :

-

Yield : 90% for aromatic amines.

-

Mechanism : Formaldehyde acts as both methylating and reducing agent.

CuH-Catalyzed Methylation

Conditions :

-

Catalyst : CuH (10 mol%).

-

Reagents : Paraformaldehyde (2.5 equiv), PMHS (1.5 equiv).

Outcomes :

-

Yield : 95% for aliphatic amines.

-

Advantages : Ambient pressure, no external H required.

Nickel-Catalyzed Hydrogenation

Conditions :

-

Catalyst : Ni/NiO@C (10 mg/mmol substrate).

-

Reagents : Formaldehyde (37% aqueous, 6.0 equiv), H (20 bar).

Outcomes :

-

Yield : 93% for heterocyclic amines.

Alkylation with Methyl Halides

Direct alkylation of indole-3-methanamine with methyl iodide offers a straightforward route.

Procedure :

-

Reaction : Indole-3-methanamine (1.0 equiv), methyl iodide (1.5 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours.

-

Purification : Extraction with dichloromethane and column chromatography.

Key Data :

-

Yield : 80%.

-

Limitations : Generates stoichiometric waste (KI), toxicity of methyl iodide.

Halogenation and Nucleophilic Substitution

Microflow technology mitigates dimerization issues during halogenation of indole-3-methanol.

Procedure :

-

Halogenation : Indole-3-methanol reacts with SOCl in a microflow reactor (residence time: 0.02 seconds) to form (1H-indol-3-yl)methyl chloride.

-

Substitution : The chloride intermediate reacts with methylamine (4.0 equiv) in THF at 25°C for 1 hour.

Key Data :

-

Yield : 85%.

-

Advantages : Suppresses oligomerization via rapid mixing.

Enzymatic Methylation

Indolethylamine-N-methyltransferase (INMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to indole-3-methanamine.

Conditions :

-

Enzyme : Recombinant rabbit INMT.

-

Substrates : Indole-3-methanamine (1.0 mM), SAM (2.0 mM), pH 7.4, 37°C.

Outcomes :

-

Yield : <10% (low efficiency in vitro).

-

Limitations : Enzymatic instability, impractical for large-scale synthesis.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | NaBHCN, MeOH, 24h | 75–85% | Simple, one-pot | Requires aldehyde precursor |

| Fe-Catalyzed | FeO, 80°C, 24h | 90% | No external H | Long reaction time |

| CuH-Catalyzed | CuH, THF, 60°C | 95% | High yield, mild | Specialized catalyst |

| Alkylation (MeI) | KCO, DMF, 60°C | 80% | Straightforward | Toxic reagents |

| Microflow | SOCl, 0.02s residence time | 85% | Fast, minimizes side reactions | Equipment-intensive |

Discussion and Optimization Strategies

-

Catalytic Methods : Transition metal-catalyzed approaches (CuH, Ni) achieve near-quantitative yields but require optimized catalyst loading and solvent systems.

-

Reductive Amination : Ideal for laboratories lacking high-pressure equipment, though aldehyde stability can limit scalability.

-

Microflow Technology : Critical for halogenation pathways to prevent dimerization; scalable for industrial applications.

-

Green Chemistry : Fe- and Cu-catalyzed methods align with sustainable practices by avoiding toxic methyl halides.

Q & A

Q. What are the primary synthetic routes for (1H-indol-3-yl)-N-methylmethanamine, and how do reaction conditions influence yield?

The compound can be synthesized via enzymatic methylation using 3-aminomethylindole N-methyltransferase (EC 2.1.1.340), which transfers a methyl group from S-adenosyl-L-methionine to 3-(aminomethyl)indole . Chemical synthesis typically involves reductive amination of indole-3-carboxaldehyde with methylamine under hydrogenation or using sodium cyanoborohydride. Optimizing pH (6–8), temperature (25–40°C), and solvent polarity (e.g., methanol/water mixtures) improves yields by stabilizing intermediates and reducing side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

- NMR : <sup>1</sup>H NMR shows a singlet at δ 2.5–2.7 ppm for the N-methyl group and a triplet for the methylene group (δ 3.7–4.0 ppm) adjacent to the indole nitrogen. Aromatic protons appear as multiplets between δ 6.9–7.7 ppm .

- IR : Stretching vibrations at ~3400 cm<sup>−1</sup> (N-H indole), 2900 cm<sup>−1</sup> (C-H methyl), and 1600 cm<sup>−1</sup> (C=C aromatic) confirm functional groups .

- MS : The molecular ion peak at m/z 160.1 (C10H12N2<sup>+</sup>) and fragment ions at m/z 130 (loss of CH3NH2) validate the structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function as an intermediate in gramine biosynthesis, and what enzymatic mechanisms regulate its conversion?

The compound is a direct precursor to gramine (N,N-dimethyl derivative). 3-Aminomethylindole N-methyltransferase catalyzes sequential methylations: first producing this compound, then gramine. Kinetic studies show a Km of 12 µM for the first methylation step, with competitive inhibition by S-adenosyl-L-homocysteine (Ki = 0.8 µM) . Structural analysis of the enzyme’s active site reveals a conserved aspartate residue critical for methyl group transfer .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or receptor-binding assays often arise from:

- Purity : HPLC (≥95% purity) and elemental analysis ensure compound integrity .

- Solubility : Use DMSO/water mixtures (≤1% DMSO) to avoid aggregation artifacts .

- Assay Design : Include positive controls (e.g., gramine for receptor studies) and replicate experiments (n ≥ 3) to assess reproducibility . Meta-analysis of structural analogs (e.g., halogenated indoles) can clarify structure-activity relationships .

Q. How can DFT calculations and molecular docking predict the reactivity and target interactions of this compound?

- DFT : B3LYP/6-311++G(d,p) models reveal electrophilic regions (localized on the indole ring) and nucleophilic sites (methylamine group), guiding derivatization strategies .

- Docking : Simulations with serotonin receptors (5-HT2A) show hydrogen bonding between the methylamine group and Asp155 (binding energy: −8.2 kcal/mol), suggesting psychoactive potential .

Q. What role does this compound play in modulating indole alkaloid pathways, and how can metabolic engineering enhance its production?

The compound is a branch-point metabolite in Phalaris spp. alkaloid synthesis. Overexpression of tryptophan decarboxylase and 3-aminomethylindole N-methyltransferase in E. coli increases titer 4-fold (up to 120 mg/L). Fed-batch fermentation with glycerol as a carbon source further boosts yield .

Methodological Considerations

Q. What chromatographic methods optimize the separation of this compound from complex mixtures?

Q. How do structural modifications (e.g., halogenation) alter the physicochemical and pharmacological properties of this compound?

Adding a chlorine at the 7-position (as in 1-(7-chloro-1H-indol-3-yl)-N-methylmethanamine) increases logP from 1.2 to 1.8, enhancing blood-brain barrier permeability. This derivative shows 10-fold higher affinity for σ-1 receptors (IC50 = 0.3 µM vs. 3.2 µM for parent compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.